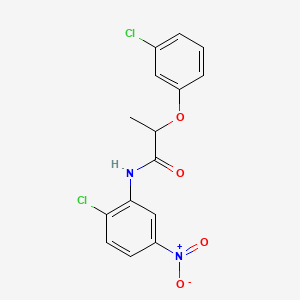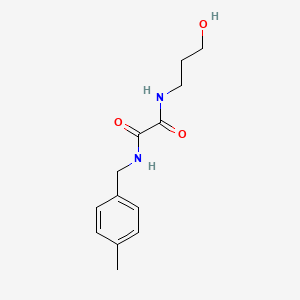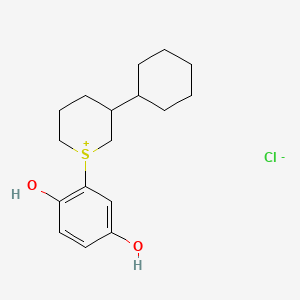
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride, also known as CHDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHDP is a thiopyranium salt that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to prevent oxidative damage. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to inhibit the activity of pro-inflammatory cytokines, which can help to reduce inflammation.
Biochemical and Physiological Effects:
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce oxidative stress-induced cell damage in a variety of cell types, including neuronal cells. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
实验室实验的优点和局限性
One advantage of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is that it is relatively easy to synthesize and can be produced using standard laboratory techniques. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are several potential future directions for research on 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride. One area of interest is the potential use of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride as a neuroprotective agent. Recent research has shown that 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride can protect against oxidative stress-induced cell damage in neuronal cells, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride and to identify potential therapeutic targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride in animal models and in humans.
合成方法
The synthesis of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride involves the reaction of cyclohexylamine with 2,5-dihydroxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the chloride salt of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride. The synthesis of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been the subject of numerous scientific studies due to its potential therapeutic applications. Recent research has shown that 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has antioxidant properties and can protect against oxidative stress-induced cell damage. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-(3-cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2S.ClH/c18-15-8-9-16(19)17(11-15)20-10-4-7-14(12-20)13-5-2-1-3-6-13;/h8-9,11,13-14H,1-7,10,12H2,(H-,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQIGTASOXBHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC[S+](C2)C3=C(C=CC(=C3)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
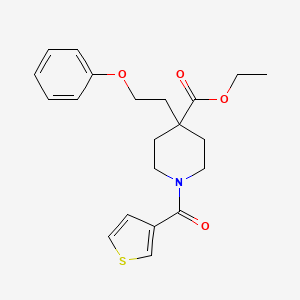
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)
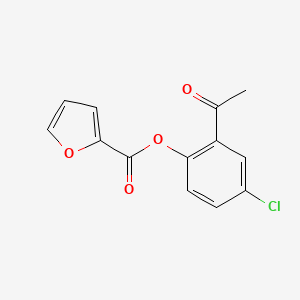


![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
